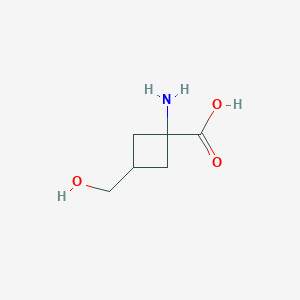

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Vue d'ensemble

Description

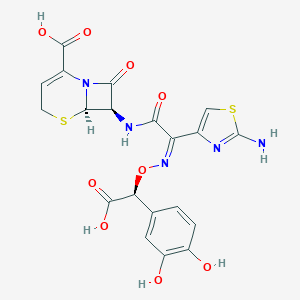

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a non-protein amino acid with potential applications in various fields of chemistry and biology. It has been isolated from natural sources and can also be synthesized through various chemical routes. The compound's unique structure, which includes a cyclobutane ring, a hydroxymethyl group, and an amino acid functionality, makes it an interesting target for synthesis and study .

Synthesis Analysis

The synthesis of related cyclobutane amino acids has been achieved through different methods. For instance, a photochemical route has been used to synthesize 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, involving [2 + 2]-photocycloaddition reactions and subsequent regioselective ring opening . Enantiodivergent synthetic sequences have been developed for the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, which have been characterized for the first time . Additionally, a novel synthesis route for 1-aminocyclobutanecarboxylic acid has been reported, which involves the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid has been determined by spectroscopic and X-ray crystallographic methods. The presence of the cyclobutane ring as a structure-promoting unit has been shown to confer high rigidity on the molecules, which is evident from NMR structural studies and DFT theoretical calculations . The formation of strong intramolecular hydrogen bonds has been observed, leading to cis-fused [4.2.0]octane structural units .

Chemical Reactions Analysis

Cyclobutane amino acids have been incorporated into highly rigid beta-peptides, demonstrating the ability of the cyclobutane ring to promote structure in both monomers and dimers. The synthesis of all four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid has been achieved, and these compounds have been evaluated as ligands for the glycine binding site of the NMDA receptor, displaying moderate potency . Furthermore, the synthesis of unnatural amino acids with potential as BNCT (Boron Neutron Capture Therapy) agents has been reported, involving the incorporation of boron clusters into the cyclobutane framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives are influenced by the presence of the cyclobutane ring and the functional groups attached to it. The rigidity of the cyclobutane ring affects the conformational behavior of the molecules, as seen in the NMR and DFT studies . The synthesis of the four stereoisomers of the compound has allowed for the exploration of their biological activity, which is related to their ability to interact with the NMDA receptor . The incorporation of boron clusters into the cyclobutane amino acids has opened up potential applications in BNCT, a cancer treatment method .

Applications De Recherche Scientifique

Synthesis of Rigid Beta-Peptides : A study reported the stereoselective synthesis of (+)-1 and (+-)-2-aminocyclobutane-1-carboxylic acids, which are useful in creating highly rigid beta-peptides with cis-fused [4.2.0]octane structural units (Izquierdo et al., 2005).

Stereoisomer Synthesis : Another research synthesized all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, enabling the efficient preparation of trans compounds as single isomers (André et al., 2013).

Isolation from Plant Source : The achiral non-protein amino acid, cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid, was isolated from Atelia herbert-smithii Pittier, a leguminous plant (Austin et al., 1987).

Synthesis of Enantiomers and Diastereomers : Efficient synthesis methods were demonstrated for (+)-(1S,2R) and ()-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, yielding high specific activity and high yields (Gauzy et al., 2004).

Tri-Functionalized Cyclobutane Scaffolds : A rapid and stereoselective method was developed for synthesizing diverse tri-functionalized cyclobutane scaffolds with acid, amine, and a third functional group (Chang et al., 2019).

Photochemical Synthesis of Hydroxy Derivatives : A photochemical route was presented for synthesizing 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry (Chang et al., 2018).

Rigid Analogues of Threonine Synthesis : Cyclobutyl-containing rigid analogues of threonine were synthesized, showcasing fixed spatial orientation of functional groups and different pKa values (Feskov et al., 2017).

Applications in Biomedical Purposes : Efficient synthetic methodologies were developed for preparing biomedical-grade surfactants, gelators, and metal cation ligands using cyclobutane-containing scaffolds (Illa et al., 2019).

Anticancer and Antiviral Evaluation : Squaric acid-based carbocyclic nucleosides, which are potential substitutes for nucleobases in nucleosides, showed promising results in antitumor and antiviral screenings (Lu et al., 2017).

Potential in Tumor Imaging : Synthesis and evaluation of various iodovinyl amino acids and fluoromethyl-cyclobutane-1-carboxylic acid derivatives demonstrated potential as SPECT and PET brain tumor imaging agents (Yu et al., 2008); (Martarello et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBHRLIPUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and what is its significance?

A1: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid was isolated from the plant Atelia herbert-smithii Pittier, belonging to the Leguminosae family. [] This discovery is significant as it represents a non-proteinogenic amino acid found in a natural source, opening possibilities for further investigation of its biological role and potential applications.

Q2: What are the different stereoisomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and how have they been synthesized?

A2: Both cis and trans isomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid have been successfully synthesized. [, ] The synthetic procedures provide a basis for further studies on the properties and potential applications of each isomer.

Q3: Has the structure of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid been confirmed, and if so, how?

A3: Yes, the structure of the cis isomer of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has been elucidated using X-ray crystallography. [] This structural information provides valuable insights for understanding its potential interactions and functions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)

![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)